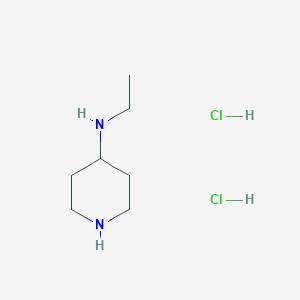
7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. It is characterized by the presence of a hydroxy group at the 7th position and a phenylphenoxy group at the 3rd position on the chromen-4-one core structure.
作用機序
Target of Action
It is suggested that it may act as an inhibitor of the src kinase , a protein that plays a key role in cell proliferation, survival, and migration.
Mode of Action
As a potential Src kinase inhibitor, it may bind to the active site of the kinase, preventing its interaction with its substrates and thus inhibiting its activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one typically involves the condensation of appropriate phenolic and phenylphenoxy precursors under controlled conditions. One common method includes the use of a base-catalyzed reaction where the phenolic compound reacts with a phenylphenoxy derivative in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings to achieve the desired product specifications .
化学反応の分析
Types of Reactions
7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The phenylphenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of chromone derivatives with ketone or aldehyde functionalities.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the phenylphenoxy group.
科学的研究の応用
7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties
類似化合物との比較
Similar Compounds
7-Hydroxy-3-(4-methylphenoxy)chromen-4-one: Similar structure but with a methyl group instead of a phenyl group.
7-Hydroxy-3-phenyl-4H-chromen-4-one: Lacks the phenylphenoxy group, affecting its chemical and biological properties.
Uniqueness
7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one is unique due to the presence of both a hydroxy group and a phenylphenoxy group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
7-hydroxy-3-(4-phenylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4/c22-16-8-11-18-19(12-16)24-13-20(21(18)23)25-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNMOOFYRUZYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide](/img/structure/B2971457.png)

![4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B2971462.png)
![ethyl 7-cyclohexyl-6-(3,5-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2971463.png)
![5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2971467.png)

